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Compound of Interest

Compound Name: 4-Nitrophenyl chloroformate

Cat. No.: B143680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Nitrophenyl
chloroformate (CAS 7693-46-1), a crucial reagent in organic synthesis, particularly for the

preparation of carbamates, carbonates, and for peptide chemistry.[1][2] A comprehensive

understanding of its spectral characteristics is essential for reaction monitoring, quality control,

and structural verification. This document presents its Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a

logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-
Nitrophenyl chloroformate.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.4 Doublet Not specified
2 x Ar-H (ortho to

NO₂)

~7.5 Doublet Not specified
2 x Ar-H (meta to

NO₂)
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Note: Data is derived from spectra of molecules containing the 4-nitrophenyl chloroformate
moiety.[3] The aromatic protons show a characteristic A₂B₂ pattern.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

155.5 Ar-C-O

152.4 C=O (Chloroformate)

145.5 Ar-C-NO₂

125.3 Ar-CH

121.8 Ar-CH

Note: Data has been compiled from various sources which may use different solvents, affecting

precise chemical shifts.[4][5]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~1785 Strong C=O Stretch (Acid Halide)

~1525 Strong
N-O Asymmetric Stretch (Nitro

Group)

~1350 Strong
N-O Symmetric Stretch (Nitro

Group)

~1210 Strong C-O Stretch (Ester Linkage)

~860 Medium C-N Stretch

~750 Medium C-Cl Stretch

Note: Characteristic absorption bands for key functional groups. The exact position can vary

based on the sampling method (e.g., KBr pellet, ATR).[6][7]
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Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The

following are generalized protocols for obtaining NMR and IR spectra for a solid compound like

4-Nitrophenyl chloroformate.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol outlines the steps for preparing and running a solution-state NMR sample.[8]

Sample Preparation:

Accurately weigh 10-20 mg of 4-Nitrophenyl chloroformate for ¹H NMR, or 20-50 mg for

¹³C NMR.[8]

Select a suitable deuterated solvent in which the compound is soluble and that does not

have signals interfering with the analyte peaks. Chloroform-d (CDCl₃) is a common choice

for nonpolar organic compounds.[8]

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

Gentle vortexing or sonication can aid dissolution.[8]

Sample Transfer:

Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Ensure the solution height in the tube is between 4.0 and 5.0 cm.[8]

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and a solvent like

ethanol to remove any dust or fingerprints.[8]

Data Acquisition:

Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct

positioning.

Place the assembly into the NMR spectrometer.
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Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

solvent to maintain a stable magnetic field.[8]

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either

manually or automatically, to achieve sharp, symmetrical peaks.[8]

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to

maximize signal-to-noise.[8]

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number

of scans, spectral width, relaxation delay) and initiate data collection.[8] For experimental

reporting, it is crucial to note the spectrometer field strength (e.g., 400 MHz), the solvent

used, and the standard (e.g., residual solvent peak).[9]

Protocol 2: Fourier-Transform Infrared (FTIR)
Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid sample using an

Attenuated Total Reflectance (ATR) or KBr pellet technique.

A. Using an ATR-FTIR Spectrometer (Neat Solid)

Background Scan:

Ensure the ATR crystal (e.g., diamond) is clean.

Run a background scan to capture the spectrum of the ambient atmosphere (CO₂, water

vapor), which will be automatically subtracted from the sample spectrum.[10]

Sample Analysis:

Place a small amount of the solid 4-Nitrophenyl chloroformate powder onto the ATR

crystal, ensuring complete coverage of the crystal surface.[10]

Use the instrument's pressure arm to press the solid firmly and evenly against the crystal.

This ensures good contact for the IR beam to interact with the sample.[10]
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Acquire the sample spectrum.

Cleaning:

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and

a soft, lint-free tissue.

B. Using the KBr Pellet Technique

Sample Preparation:

Grind 1-2 mg of 4-Nitrophenyl chloroformate with approximately 100-200 mg of dry,

spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place the powder into a pellet-pressing die.

Pellet Formation:

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several

minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of the IR spectrometer.

Acquire the spectrum, ensuring the instrument has been recently background-corrected.

Visualization of Analytical Workflow
The following diagram illustrates a standardized workflow for the spectroscopic analysis of a

chemical compound like 4-Nitrophenyl chloroformate.
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Caption: Logical workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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